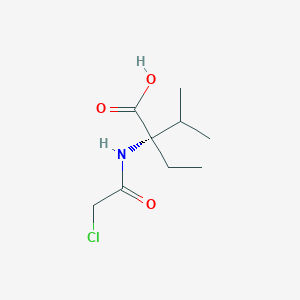
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroacetamido group, an ethyl group, and a methylbutanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetamido intermediate. This intermediate is then reacted with an ethyl-substituted butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler compound with similar reactivity but lacking the ethyl and methylbutanoic acid groups.
Chloroacetic acid: Contains a chloro group and a carboxylic acid but lacks the amido and ethyl groups.
Uniqueness
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for targeted interactions with biological molecules, while the ethyl and methylbutanoic acid groups provide additional structural complexity and potential for diverse applications.
Properties
CAS No. |
911460-76-9 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-2-ethyl-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16ClNO3/c1-4-9(6(2)3,8(13)14)11-7(12)5-10/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
InChI Key |
RFCXVYTXIJKGNN-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@](C(C)C)(C(=O)O)NC(=O)CCl |
Canonical SMILES |
CCC(C(C)C)(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















